An In-Depth Technical Guide to (2,6-Dimethylpyridin-4-yl)methanol (CAS 18088-01-2): A Key Building Block for Drug Discovery
An In-Depth Technical Guide to (2,6-Dimethylpyridin-4-yl)methanol (CAS 18088-01-2): A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Dimethylpyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine ring represents a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutics. Within this class of heterocycles, (2,6-Dimethylpyridin-4-yl)methanol emerges as a particularly valuable building block. The strategic placement of the methyl groups at the 2 and 6 positions sterically shields the nitrogen atom, modulating its basicity and nucleophilicity, while the hydroxymethyl group at the 4-position provides a versatile handle for a wide array of chemical transformations.
This technical guide offers a comprehensive overview of (2,6-Dimethylpyridin-4-yl)methanol, delving into its chemical and physical properties, robust synthetic methodologies, detailed spectroscopic characterization, and its pivotal role as a synthetic intermediate in the development of targeted therapies, with a particular focus on kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of (2,6-Dimethylpyridin-4-yl)methanol is fundamental for its effective use in synthesis and process development.
Table 1: Physicochemical Properties of (2,6-Dimethylpyridin-4-yl)methanol
| Property | Value | Source(s) |
| CAS Number | 18088-01-2 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is indispensable for confirming the identity and purity of (2,6-Dimethylpyridin-4-yl)methanol. The following sections detail the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data, providing a reference for researchers. While publicly available, peer-reviewed spectra for this specific compound are scarce, the data presented here are based on established principles of spectroscopy and analysis of structurally similar compounds.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 2H | H-3, H-5 (aromatic) |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.5 | s | 6H | 2x -CH₃ |
| Variable | br s | 1H | -OH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~157-159 | C-2, C-6 |
| ~148-150 | C-4 |
| ~118-120 | C-3, C-5 |
| ~63-65 | -CH₂OH |
| ~23-25 | -CH₃ |
Note on NMR Data: Chemical shifts are predictions and may vary depending on the solvent and concentration. The broad singlet for the hydroxyl proton can exchange with residual water in the solvent, leading to a change in its chemical shift and, in some cases, its disappearance.
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3500 | Broad | O-H stretch (alcohol) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| 1580-1610 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| 1000-1100 | Strong | C-O stretch (primary alcohol) |
Synthesis and Manufacturing: From Precursors to a Versatile Building Block
The synthesis of (2,6-Dimethylpyridin-4-yl)methanol can be approached through several strategic pathways, often starting from readily available 2,6-lutidine. The choice of synthetic route will depend on factors such as scale, available reagents, and desired purity.
Strategic Synthesis Workflow
The following diagram outlines a common and logical workflow for the synthesis of (2,6-Dimethylpyridin-4-yl)methanol.
Caption: A plausible synthetic pathway to (2,6-Dimethylpyridin-4-yl)methanol.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol details a potential multi-step synthesis, providing the causality behind the experimental choices.
Step 1: Oxidation of 2,6-Lutidine to 2,6-Lutidine N-oxide
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Rationale: The initial oxidation of the pyridine nitrogen increases the electron density of the ring, making it more susceptible to electrophilic substitution, and also directs substitution to the 4-position.
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Procedure:
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To a solution of 2,6-lutidine in a suitable solvent such as acetic acid, add a controlled amount of an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA).
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The reaction is typically carried out at elevated temperatures and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction mixture is carefully neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude 2,6-lutidine N-oxide.
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Step 2: Nitration of 2,6-Lutidine N-oxide
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Rationale: The N-oxide functionality activates the 4-position for electrophilic nitration. A mixture of nitric and sulfuric acid is a classic and effective nitrating agent.[2]
-
Procedure:
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Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.[2]
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Slowly add the 2,6-lutidine N-oxide to the cooled nitrating mixture.[2]
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The reaction mixture is then heated to facilitate the reaction.[2]
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After cooling, the mixture is poured onto ice, and the precipitated 4-nitro-2,6-lutidine N-oxide is collected by filtration.[2]
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Step 3: Reduction of the Nitro Group
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Rationale: The nitro group can be selectively reduced to an amine using various reducing agents. Catalytic hydrogenation is a clean and efficient method.
-
Procedure:
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Dissolve the 4-nitro-2,6-lutidine N-oxide in a suitable solvent like ethanol or ethyl acetate.
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Add a catalyst, such as palladium on carbon (Pd/C).
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The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
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The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-amino-2,6-lutidine.
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Step 4: Diazotization and Hydrolysis to the Alcohol
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Rationale: The primary aromatic amine can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a hydroxyl group from water.
-
Procedure:
-
Dissolve the 4-amino-2,6-lutidine in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C.
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A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.
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The reaction mixture is then gently warmed, which leads to the decomposition of the diazonium salt and the formation of the corresponding alcohol.
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The product, (2,6-Dimethylpyridin-4-yl)methanol, is then extracted with an organic solvent, and the crude product can be purified by column chromatography or recrystallization.
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Applications in Drug Discovery and Development
The structural features of (2,6-Dimethylpyridin-4-yl)methanol make it a valuable building block in the synthesis of complex molecules with therapeutic potential, particularly in the realm of kinase inhibitors.
Role as a Scaffold in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyridine scaffold is a common feature in many approved kinase inhibitors. The (2,6-Dimethylpyridin-4-yl)methanol moiety can serve as a core structure or a key fragment in the design of such inhibitors.
Caption: General workflow for utilizing (2,6-Dimethylpyridin-4-yl)methanol in kinase inhibitor synthesis.
The hydroxyl group can be readily converted into a good leaving group (e.g., a halide or a sulfonate ester), allowing for subsequent nucleophilic substitution reactions to link the dimethylpyridine core to other fragments of the target molecule. Alternatively, the pyridine ring itself can be further functionalized through various cross-coupling reactions. The methyl groups at the 2 and 6 positions can provide beneficial steric interactions within the kinase active site, potentially enhancing selectivity and potency.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (2,6-Dimethylpyridin-4-yl)methanol.
Table 2: Safety Information
| Hazard Statement(s) | Precautionary Statement(s) | Pictogram |
| H302 - Harmful if swallowed. | P261 - Avoid breathing dust/fume/gas/mist/vapours/spray. | GHS07 (Exclamation Mark) |
| H315 - Causes skin irritation. | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| H319 - Causes serious eye irritation. | ||
| H335 - May cause respiratory irritation. |
Source:[1]
It is recommended to handle (2,6-Dimethylpyridin-4-yl)methanol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]
Conclusion
(2,6-Dimethylpyridin-4-yl)methanol is a strategically important and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a sterically hindered pyridine core and a reactive hydroxymethyl handle provides medicinal chemists with a powerful tool for the construction of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of the next generation of therapeutics.
References
-
Organic Syntheses Procedure. 2,6-dimethylpyridine. Available at: [Link]
- Roskoski, R. Jr. A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacol Res. 2015;100:1-23.
